Cy-cBRIDP

Descripción general

Descripción

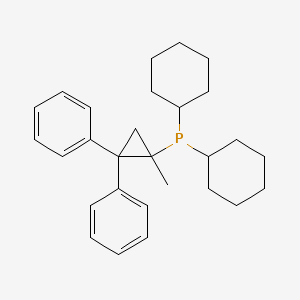

Cy-cBRIDP is a chemical compound with the molecular formula C28H37P and a molecular weight of 404.57 g/mol . It is commonly used as a ligand in various catalytic processes, particularly in palladium-catalyzed coupling reactions. The compound is known for its unique structure, which includes a cyclopropyl ring substituted with methyl and diphenyl groups, and a phosphane group bonded to two cyclohexyl rings .

Métodos De Preparación

The synthesis of Cy-cBRIDP typically involves the reaction of cyclohexylphosphine with 1-methyl-2,2-diphenylcyclopropyl bromide under inert conditions . The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity .

Análisis De Reacciones Químicas

Cy-cBRIDP undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide.

Substitution: It participates in substitution reactions, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

Reduction: The compound can be reduced under specific conditions to form phosphine derivatives.

Aplicaciones Científicas De Investigación

Chemistry Applications

1. Catalytic Reactions:

Cy-cBRIDP is predominantly used as a ligand in catalytic processes, particularly in cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The compound enhances the efficiency of these reactions by stabilizing the palladium catalyst, leading to higher yields of desired products.

- Buchwald-Hartwig Amination:

- Suzuki-Miyaura Coupling:

| Reaction Type | Substrate Example | Yield (%) |

|---|---|---|

| Buchwald-Hartwig | 4-bromoanisole + phenylamine | 92 |

| Suzuki-Miyaura | Aryl bromide + phenylboronic | 90 |

Biology Applications

2. Development of Bioactive Compounds:

this compound is utilized in synthesizing bioactive compounds that can serve as pharmaceuticals. Its role as a ligand facilitates the formation of complex organic molecules that may exhibit biological activity.

- Case Study: Antiviral Drug Development

A recent study employed this compound in synthesizing compounds aimed at targeting SARS-CoV-2. The ligand's effectiveness in catalyzing reactions contributed to identifying potential antiviral agents through high-throughput screening methods .

Medicine Applications

3. Drug Development:

this compound is investigated for its potential in drug synthesis and development. Its ability to form stable complexes with metal centers enhances the efficiency of producing medicinal compounds.

- Case Study: Antiviral Compounds

In silico approaches have been developed using this compound for identifying new antiviral drugs against COVID-19. The ligand's contribution to synthesizing effective compounds underscores its significance in modern medicinal chemistry .

Industrial Applications

4. Production of Fine Chemicals:

In industrial settings, this compound is employed for producing fine chemicals and materials through catalytic processes. Its efficiency in facilitating chemical transformations makes it valuable for large-scale synthesis.

Mecanismo De Acción

The mechanism by which Cy-cBRIDP exerts its effects involves its role as a ligand in catalytic processes. It coordinates with metal centers, such as palladium, to form active catalytic species that facilitate various chemical transformations. The compound’s unique structure allows for efficient coordination and stabilization of the metal center, enhancing the catalytic activity.

Comparación Con Compuestos Similares

Cy-cBRIDP can be compared with other similar phosphane ligands, such as:

Triphenylphosphine: A widely used ligand in catalytic processes but lacks the steric bulk provided by the cyclohexyl groups.

Dicyclohexylphosphine: Similar in structure but without the cyclopropyl and diphenyl groups, leading to different reactivity and selectivity.

Di-tert-butylphosphine: Another bulky ligand but with different electronic properties due to the tert-butyl groups.

The uniqueness of this compound lies in its combination of steric bulk and electronic properties, making it highly effective in specific catalytic applications.

Actividad Biológica

Cy-cBRIDP (Cyclohexyl-coupled bisphosphine ligand) is a compound that has garnered attention for its catalytic properties in various organic reactions, particularly in palladium-catalyzed cross-coupling reactions. This article delves into the biological activity of this compound, highlighting its applications, effectiveness, and relevant research findings.

Overview of this compound

This compound is a ligand used in palladium-mediated reactions, particularly in the Buchwald-Hartwig amination process. Its structural modifications compared to other ligands have been shown to influence its catalytic efficiency and selectivity in various chemical transformations.

Buchwald-Hartwig Amination

In studies examining the efficacy of this compound as a ligand in palladium-catalyzed reactions, it was found that:

- Primary Amines : this compound showed limited reactivity with primary aliphatic amines, resulting in negligible yields during the coupling reactions .

- Secondary Amines : In contrast, secondary amines demonstrated a more favorable interaction with this compound, yielding higher conversion rates .

The following table summarizes the catalytic performance of this compound in various reactions:

Study on Palladium Nanoparticles

Recent research highlighted the use of palladium nanoparticles (PdNPs) derived from Desulfovibrio alaskensis G20, which were catalyzed using this compound. The findings indicated that these biogenic PdNPs could effectively catalyze the Sonogashira cross-coupling reaction and subsequent hydrogenation processes. The study demonstrated:

- Biocompatibility : The reaction components exhibited minimal toxicity to E. coli cells, indicating potential for biological applications .

- Overall Yield : The combined reaction processes achieved yields ranging from 71% to 76%, showcasing the efficiency of this compound in facilitating these transformations .

Applications in Organic Synthesis

This compound has been utilized in various organic synthesis applications due to its unique properties:

- Copper-Free Click Reactions : Its design allows for effective use in copper-free click chemistry, which is crucial for biological applications due to reduced toxicity and improved selectivity .

- Regenerative Medicine : The compound's derivatives have been explored for constructing microenvironments conducive to regenerative medicine research .

Propiedades

IUPAC Name |

dicyclohexyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37P/c1-27(29(25-18-10-4-11-19-25)26-20-12-5-13-21-26)22-28(27,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h2-3,6-9,14-17,25-26H,4-5,10-13,18-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNAVZKVTWHWKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00699918 | |

| Record name | Dicyclohexyl(1-methyl-2,2-diphenylcyclopropyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00699918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023330-38-2 | |

| Record name | Dicyclohexyl(1-methyl-2,2-diphenylcyclopropyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00699918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.